molecular formula C4H6O B6265698 but-3-en-2-one CAS No. 78-94-4

but-3-en-2-one

Cat. No.: B6265698
CAS No.: 78-94-4
M. Wt: 70.09 g/mol
InChI Key: FUSUHKVFWTUUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butenone, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, and it is the simplest example of this class. Butenone is a colorless, flammable, and highly toxic liquid with a pungent odor. It is soluble in water and polar organic solvents .

Scientific Research Applications

Butenone is used in various scientific research applications, including:

Mechanism of Action

Target of Action

But-3-en-2-one, also known as 2-butenone or acetyl ethylene, belongs to the class of organic compounds known as enones

Mode of Action

This can lead to modifications of biological macromolecules, potentially altering their function

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Enones can participate in various biochemical reactions due to their reactive nature. They may affect multiple pathways depending on their specific targets and the cellular context .

Pharmacokinetics

Some physical and chemical properties of the compound have been predicted . It has a boiling point of 76.7±9.0 °C at 760 mmHg and a vapour pressure of 99.6±0.1 mmHg at 25°C . These properties may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As an enone, it could potentially react with cellular nucleophiles, leading to modifications of proteins or other macromolecules. This could result in a variety of cellular effects, depending on the specific targets and the context of the cells .

Safety and Hazards

But-3-en-2-one is strongly irritating to the skin and eyes. It may cause respiratory irritation . Appropriate personal protective equipment, such as gloves and goggles, should be worn to prevent skin and eye contact .

Biochemical Analysis

Biochemical Properties

But-3-en-2-one has been found to interact with key digestive enzymes such as α-amylase and α-glucosidase . The compound inhibits these enzymes in a reversible manner, suggesting that it forms non-covalent interactions with the enzyme active sites . This inhibition is crucial in the regulation of carbohydrate hydrolysis, which is a key process in controlling hyperglycemia .

Cellular Effects

The effects of this compound on cellular processes are largely tied to its inhibitory effects on α-amylase and α-glucosidase. By inhibiting these enzymes, this compound can influence cell function by modulating the breakdown of carbohydrates and the subsequent release of glucose. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active sites of α-amylase and α-glucosidase, inhibiting their activity . The interaction between the compound and these enzymes is primarily influenced by hydrogen bonding and van der Waals forces, suggesting that the compound fits into the active site of the enzymes and disrupts their normal function .

Temporal Effects in Laboratory Settings

The effects of this compound on enzyme activity have been observed to be reversible, suggesting that the compound does not permanently modify the enzymes This indicates that the effects of this compound may diminish over time as the compound is metabolized or removed from the system

Metabolic Pathways

Given its interactions with α-amylase and α-glucosidase, it may be involved in carbohydrate metabolism .

Transport and Distribution

Given its small size and hydrophobic nature, it may be able to diffuse across cell membranes .

Preparation Methods

Butenone is primarily synthesized through the condensation of acetone and formaldehyde, followed by dehydration. Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct. Heating this ammonium salt releases the ammonium chloride and butenone .

Chemical Reactions Analysis

Butenone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Butenone is similar to other ketones such as butanone (methyl ethyl ketone) and acetone. its reactivity as an enone distinguishes it from these compounds. Butanone, for example, is less reactive and is primarily used as an industrial solvent .

Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of but-3-en-2-one can be achieved through the aldol condensation reaction between acetone and acetaldehyde followed by dehydration.", "Starting Materials": ["Acetone", "Acetaldehyde"], "Reaction": [ "Mix acetone and acetaldehyde in the presence of a base catalyst such as sodium hydroxide", "Heat the mixture to initiate the aldol condensation reaction", "Allow the reaction to proceed until the desired product is formed", "Add an acid catalyst such as sulfuric acid to the reaction mixture to promote dehydration", "Heat the mixture to remove water and form but-3-en-2-one", "Isolate and purify the product using standard techniques such as distillation or chromatography" ] }

CAS No.

78-94-4

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

but-3-en-2-one

InChI

InChI=1S/C4H6O/c1-3-4(2)5/h3H,1H2,2H3

InChI Key

FUSUHKVFWTUUBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C

boiling_point

179 °F at 760 mmHg (EPA, 1998)
81.4 °C
Forms binary azeotrope with water;  BP: 75 °C at 760 mm Hg (12% water) ... polymerizes on standing.
81 °C
179 °F

Color/Form

Colorless liquid

density

0.8407 to 0.8636 at 68 to 77 °F (EPA, 1998)
0.8636 at 20 °C/4 °C;  0.8407 at 25 °C/4 °C
Saturated vapor density = 0.01714 lb/cu ft at 70 °F
Relative density (water = 1): 0.86
0.8407

flash_point

20 °F (EPA, 1998)
20 °F (-7 °C) (Closed cup)
30 °F (open cup)
-7 °C c.c.
20 °F

melting_point

20 °F (EPA, 1998)
FP: 20 °F = -7 °C = 266 deg K
-7 °C
20 °F

physical_description

Methyl vinyl ketone appears as a clear colorless liquid with a pungent odor. Flash point 20 °F. May polymerize with the release of heat under exposure to heat or contamination. Less dense than water. Highly toxic by inhalation. Causes burns to skin, eyes and mucous membranes.
Colorless liquid with a pungent odor;  [HSDB] Colorless to pale yellow liquid with a strong irritating odor;  [CHRIS]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
A clear colorless liquid with a pungent odor.

Purity

93

Related CAS

25038-87-3

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Easily sol in methanol, ethanol, ether, acetone, glacial acetic acid;  slightly sol in hydrocarbons.
Slightly soluble in carbon tetrachloride;  soluble in benzene
Solubility in water: good

vapor_density

2.41 (EPA, 1998) - Heavier than air;  will sink (Relative to Air)
2.41 (Air = 1)
Relative vapor density (air = 1): 2.4
2.41

vapor_pressure

86 mmHg at 72 °F ;  276 mmHg at 124 °F;  661 mmHg at 167 °F (NTP, 1992)
83.9 [mmHg]
Vapor pressure, kPa at 25 °C: 11
86 mmHg at 72 °F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.